molecular formula C12H16O B8288828 (1-Methyl-2-p-tolylcyclopropyl)methanol

(1-Methyl-2-p-tolylcyclopropyl)methanol

Cat. No.: B8288828
M. Wt: 176.25 g/mol
InChI Key: ZVSMIBFDIZUYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-2-p-tolylcyclopropyl)methanol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

[1-methyl-2-(4-methylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C12H16O/c1-9-3-5-10(6-4-9)11-7-12(11,2)8-13/h3-6,11,13H,7-8H2,1-2H3

InChI Key

ZVSMIBFDIZUYIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2(C)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 molar in hexanes; 33.2 ml; 53 1 mmol) was added dropwise to (2E)-2-methyl-3-(4-methylphenyl)-2-propen-1-ol (8.61 g, 53 1 mmol) in dry diethyl ether (120 ml) at 0° C. under nitrogen. After 10 minutes, dibromomethane (46.6 g; 265 mmol) was added dropwise, followed, after 15 minutes, by t-butyl magnesium chloride (2 molar in diethyl ether; 133 ml; 265 mmol). The reaction was then slowly warmed up to room temperature and stirred overnight. It was then cooled into an ice-water bath and a saturated aqueous ammonium chloride solution (300 ml) was added (initially dropwise, exothermic). After warming to room temperature, diethyl ether (200 ml) was added and the mixture shaken vigorously. The organic phase was washed with water (600 ml) and brine (300 ml). Each aqueous phase was re-extracted with diethyl ether (300 ml). Combined extracts were dried over solid anhydrous sodium sulfate. The product was purified by column chromatography on silica gel (heptane/ethyl acetate 5:1 to 2:1) followed by bulb-to-bulb distillation (120° C./1 mbar). 2.21 g of 90% pure material was obtained as a colorless liquid (11.3 mmol; 21%).
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step Two
Name
t-butyl magnesium chloride
Quantity
133 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
90%

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